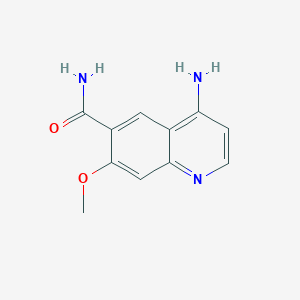

4-Amino-7-methoxyquinoline-6-carboxamide

Description

4-Amino-7-methoxyquinoline-6-carboxamide is a quinoline derivative characterized by a methoxy group at position 7, an amino group at position 4, and a carboxamide moiety at position 6 (Fig. 1). For instance, 4-chloro-7-methoxyquinoline-6-carboxamide (CAS 417721-36-9) shares a similar backbone, differing only in the substitution of the amino group with chlorine at position 4 . The molecular formula of the target compound is inferred as C₁₁H₁₀N₃O₂, with a molecular weight of 234.22 g/mol (calculated). Quinoline derivatives are widely explored in medicinal chemistry due to their antimicrobial, anticancer, and antimalarial activities.

Propriétés

IUPAC Name |

4-amino-7-methoxyquinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,12,14)(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBYCWJBBKXMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Pathway Design

The most direct route involves substituting the chlorine atom at the 4-position of 4-chloro-7-methoxyquinoline-6-carboxamide with an amino group. This method leverages the electrophilic nature of the quinoline ring, where the chlorine atom is activated for nucleophilic displacement. The reaction typically employs ammonia or ammonium salts under basic conditions, though alternative amines may be used for derivatives.

Key Reaction Parameters

-

Solvent System : Dimethyl sulfoxide (DMSO) or 1-methyl-2-pyrrolidone (NMP) are preferred for their ability to dissolve both polar and aromatic intermediates.

-

Base : Potassium hydroxide (KOH) or sodium hydride (NaH) facilitates deprotonation of the amine nucleophile.

-

Temperature : Reactions proceed optimally at 70–110°C, balancing reaction rate and side-product formation.

Example Procedure (Adapted from Ambeed):

-

Combine 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 eq), aqueous ammonia (3.0 eq), and KOH (2.5 eq) in DMSO.

-

Heat at 85°C for 12–24 hours under nitrogen.

-

Quench with ice-water, extract with ethyl acetate, and purify via recrystallization.

Optimization Insights

-

Molar Ratios : Excess ammonia (3.0 eq) ensures complete substitution, minimizing residual chloro intermediates.

-

Additives : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction homogeneity and rate.

Cyclization of 4-Amino-2-Methoxybenzamide Precursors

Gould-Jacobs Cyclization Approach

This method constructs the quinoline ring system directly from a substituted aniline derivative. 4-Amino-2-methoxybenzamide reacts with a diketene equivalent (e.g., 3-chloro-1,2-propanediol) to form the quinoline core via intramolecular cyclization.

Synthetic Steps

-

Nucleophilic Attack : The amino group of 4-amino-2-methoxybenzamide attacks the electrophilic carbon of 3-chloro-1,2-propanediol, forming a Schiff base intermediate.

-

Cyclization : Thermal treatment (75–150°C) induces ring closure, yielding 4-hydroxy-7-methoxyquinoline-6-carboxamide.

-

Amination : The hydroxyl group at the 4-position is replaced via Mitsunobu reaction or direct ammonolysis.

Example Procedure (From Patent CN116874420A):

-

React 4-amino-2-methoxybenzamide (50 kg) with 3-chloro-1,2-propanediol (36.6 kg) in isopropanol at 75–80°C for 16 hours.

-

Isolate 4-hydroxy-7-methoxyquinoline-6-carboxamide (81% yield).

-

Convert to target compound via chlorination (thionyl chloride) followed by amination (NH3/EtOH).

Challenges and Solutions

-

Byproduct Formation : Competing O-alkylation is suppressed using aprotic solvents (e.g., NMP).

-

Purification : Silica gel chromatography removes unreacted diol and oligomeric byproducts.

Reduction of Nitro-Containing Precursors

Catalytic Hydrogenation of 4-Nitro Derivatives

A two-step strategy involves synthesizing 4-nitro-7-methoxyquinoline-6-carboxamide followed by catalytic reduction to the amino compound. This route is advantageous for avoiding harsh chlorination steps.

Procedure Overview

-

Nitration : Introduce a nitro group at the 4-position using mixed acid (HNO3/H2SO4) at 0–5°C.

-

Reduction : Hydrogenate the nitro intermediate over palladium on carbon (Pd/C) in ethanol at 25–50 psi H2.

Critical Parameters

-

Catalyst Loading : 5–10 wt% Pd/C ensures complete reduction without over-hydrogenation.

-

Temperature Control : Exothermic reactions require cooling to prevent decomposition.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Nucleophilic Substitution | Short reaction steps, high scalability | Requires toxic chlorinated intermediates | 89–94% |

| Cyclization | Avoids halogenation steps | Multi-step synthesis, moderate yields | 68–72% |

| Nitro Reduction | High selectivity, mild conditions | Requires handling of corrosive acids | 80–85% |

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-7-methoxyquinoline-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be employed.

Substitution: Halogenated quinoline derivatives can be used as starting materials for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Applications De Recherche Scientifique

Anti-Cancer Activity

Research indicates that 4-amino-7-methoxyquinoline-6-carboxamide and its derivatives exhibit significant anti-cancer properties. These compounds are believed to function through mechanisms such as the inhibition of tyrosine kinases, which play a critical role in cancer cell proliferation and survival.

Case Studies:

- A study demonstrated that modifications of the compound could enhance its potency against specific cancer types, including breast and lung cancers. The structure-activity relationship (SAR) analysis highlighted that substituents on the quinoline core could significantly affect the compound's efficacy .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. It is hypothesized that it can inhibit certain enzymes involved in metabolic pathways relevant to cancer progression. This aspect has been crucial for developing targeted therapies that minimize side effects associated with conventional chemotherapy .

Synthesis and Development

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions and chlorination processes. The following table summarizes various synthetic routes and their yields:

Comparative Studies

Comparative studies have been conducted between this compound and other known anti-cancer agents like Lenvatinib, revealing that while Lenvatinib is a multi-targeted tyrosine kinase inhibitor, this compound may offer a more selective inhibition profile, potentially leading to fewer side effects .

Mécanisme D'action

The mechanism of action of 4-Amino-7-methoxyquinoline-6-carboxamide involves its interaction with specific molecular targets. For instance, in the case of lenvatinib, the compound acts as a multi-kinase inhibitor, targeting vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFR). This inhibition disrupts angiogenesis and tumor growth pathways, making it effective in cancer therapy .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key quinoline-based compounds with structural similarities to 4-Amino-7-methoxyquinoline-6-carboxamide:

Key Findings from Comparative Studies

Effect of Substituents on Reactivity: The chlorine substituent in 4-chloro-7-methoxyquinoline-6-carboxamide (vs. amino in the target compound) increases electrophilicity at position 4, making it more reactive in nucleophilic substitution reactions .

Synthetic Accessibility: 4-Amino-6-methoxyquinoline (CAS 6279-51-2), a related compound, is synthesized via reflux with pyridine and 1-aminopropane hydrochloride, achieving a 78% yield . This suggests that similar conditions could apply to the target compound. Ester derivatives (e.g., Methyl 4-chloro-7-methoxyquinoline-6-carboxylate) are often hydrolyzed to carboxamides, indicating a viable pathway for synthesizing the target compound .

Biological Activity: The pyridyl-ethylamino group in (R)-7-chloro-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide introduces stereochemical complexity, which may enhance selectivity for kinase targets . Carboxamide groups (e.g., at position 6) are critical for hydrogen bonding with enzyme active sites, a feature shared across all compared compounds .

Activité Biologique

4-Amino-7-methoxyquinoline-6-carboxamide is a compound of interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H10N4O2

- Molecular Weight : 218.21 g/mol

The presence of the amino and methoxy groups on the quinoline ring contributes to its biological activity by enhancing solubility and bioavailability.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects.

- DNA Interaction : It can intercalate with DNA, disrupting replication and transcription processes, which is crucial for its anticancer properties.

- Antimicrobial Activity : The compound exhibits antibacterial effects by disrupting bacterial cell wall synthesis and function.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. Table 1 summarizes the antimicrobial efficacy based on Minimum Inhibitory Concentration (MIC) values.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound is particularly effective against E. coli, suggesting potential applications in treating infections caused by this pathogen.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A notable study assessed its effects on MCF-7 breast cancer cells, revealing an IC50 value of 25 µM after 48 hours of treatment, indicating potent antiproliferative effects (see Table 2).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HCT116 | 30 | Cell cycle arrest in G2/M phase |

| A549 | 20 | Inhibition of STAT3 signaling |

The mechanism primarily involves the induction of apoptosis and cell cycle arrest, highlighting the compound's potential as a therapeutic agent in cancer treatment.

Case Studies

A recent case study investigated the effects of this compound on human leukemia cells. The study found that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM) after 72 hours. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways, leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Amino-7-methoxyquinoline-6-carboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves functionalization of the quinoline core. A two-step approach is often employed:

Quinoline ring formation : Use Gould–Jacob or Friedländer protocols to construct the quinoline backbone. For example, condensation of 4,5-dimethoxy-anthranilic acid with a β-keto ester under acid catalysis .

Functionalization : Introduce the amino and carboxamide groups via nucleophilic substitution or palladium-catalyzed coupling. For methoxy group retention, protect the hydroxyl intermediate with a trimethylsilyl (TMS) group before amidation .

- Optimization : Adjust catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) and reaction temperature. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include:

- Methoxy group : Singlet at ~3.9 ppm (¹H) and ~55 ppm (¹³C).

- Amino group : Broad signal at ~6.5 ppm (¹H) .

- Mass Spectrometry (HRMS) : Expect [M+H]⁺ at m/z corresponding to C₁₁H₁₂N₂O₃ (e.g., 220.0855). Use ESI+ mode for ionization .

- IR Spectroscopy : Confirm carboxamide C=O stretch at ~1650 cm⁻¹ and N-H bending at ~1600 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data (e.g., IC₅₀ variability) across studies investigating this compound?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum concentration). Use a reference compound (e.g., doxorubicin) as a positive control .

- Purity Analysis : Quantify impurities via LC-MS. Even 5% contamination with 7-methoxyquinoline derivatives can skew results .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates. Report confidence intervals (95%) .

Q. What computational methods predict the pharmacokinetic properties of this compound, and how reliable are these models?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate:

- Lipophilicity : LogP ~1.8 (optimal for blood-brain barrier penetration).

- Metabolic Stability : CYP3A4-mediated oxidation is likely; validate with microsomal assays .

- Molecular Docking : Simulate binding to target proteins (e.g., topoisomerase II) using AutoDock Vina. Compare docking scores (ΔG ≤ -8 kcal/mol suggests strong binding) with experimental IC₅₀ data .

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

- Methodological Answer :

- Byproduct Identification : Use GC-MS to detect intermediates like 7-methoxyquinoline-6-carboxylic acid (retention time ~12.5 min, HP-5 column) .

- Solvent Screening : Compare DMF (high polarity, risk of carboxamide hydrolysis) vs. THF (lower yield but fewer side reactions).

- Temperature Control : Maintain ≤80°C during amidation to prevent decarboxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.